(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Overview
Description
®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which combines a phenyl group, a piperidine ring, and an oxazolidinone moiety. The hydrochloride form enhances its solubility in aqueous solutions, making it more versatile for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Hydroxide ions, nucleophilic reagents, aqueous or organic solvents.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in neuropharmacology research.
Comparison with Similar Compounds
Similar Compounds
®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one: The free base form without the hydrochloride salt.
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride: The enantiomer with a different spatial arrangement of atoms.
4-Phenylpiperidine: A simpler structure lacking the oxazolidinone ring.
Uniqueness
®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride stands out due to its combined structural features, which confer unique chemical and biological properties. Its ability to form stable salts enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYXJVBOMPCIN-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521979-97-5 | |
Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521979-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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